molecular formula C11H13BrFNO2S B1394486 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide CAS No. 1334497-45-8

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Cat. No. B1394486
M. Wt: 322.2 g/mol
InChI Key: MVGSARYTNNCHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H13BrFNO2S. It has a molecular weight of 322.2 .


Molecular Structure Analysis

The InChI code for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is 1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 .

Scientific Research Applications

  • COX-2 Inhibition for Pain Management and Anti-Inflammatory Effects : A derivative of benzenesulfonamide, specifically 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, has been identified as a potent and selective COX-2 inhibitor. It has been studied for its potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Synthesis and Characterization of Platinum Complexes : Research involving 4-fluorobenzenesulfonamide has led to the synthesis of new platinum(II) dithiocarbimato complexes. These complexes have potential applications in areas like catalysis and materials science (Amim et al., 2008).

  • Enantioselective Fluorination in Organic Synthesis : N-fluorobenzenesulfonamide derivatives have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This method is significant for synthesizing compounds with potential pharmaceutical applications (Wang et al., 2014).

  • Studies in Biochemistry : The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been studied using nuclear magnetic resonance spectroscopy. This research is vital for understanding enzyme-inhibitor interactions, which is crucial in drug development (Dugad & Gerig, 1988).

  • Development of Photosensitizers for Cancer Treatment : Studies on benzenesulfonamide derivatives have led to the synthesis of new zinc phthalocyanine compounds. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

  • Molecular Structure and Spectroscopy : Investigations have been conducted on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, providing valuable data for understanding the effects of halogen substituents on these compounds (Karabacak et al., 2009).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335. The precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSARYTNNCHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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